Aqueous Solubility and Lipophilicity Differentiation from Melamine and Cyanuric Acid
Ammeline exhibits markedly lower aqueous solubility than both melamine and cyanuric acid, a critical factor for extraction, formulation, and environmental fate studies. The water solubility of ammeline is 0.1 g/L, compared to 3.6 g/L for melamine and 2.0 g/L for cyanuric acid . Its log P value of −0.19 also places it at a distinct intermediate hydrophilicity relative to melamine (−0.17) and cyanuric acid (0.61), while ammelide (0.35) is considerably more lipophilic . This differential solubility profile directly impacts solid-phase extraction recovery rates and chromatographic method development.
| Evidence Dimension | Water solubility (g/L) and log P |
|---|---|
| Target Compound Data | Ammeline: solubility 0.1 g/L; log P −0.19 |
| Comparator Or Baseline | Melamine: 3.6 g/L, log P −0.17; Cyanuric acid: 2.0 g/L, log P 0.61; Ammelide: 0.1 g/L, log P 0.35 |
| Quantified Difference | Ammeline solubility is 36× lower than melamine and 20× lower than cyanuric acid; log P differs by −0.02 from melamine, −0.80 from cyanuric acid, and −0.54 from ammelide. |
| Conditions | Reported experimental values at 25 °C in water; data compiled from peer-reviewed literature |
Why This Matters
The extremely low aqueous solubility of ammeline relative to melamine necessitates dedicated dissolution and extraction protocols, making it unsuitable as a drop-in replacement in aqueous-phase applications designed for melamine.
- [1] Skinner, C. G., et al. (2007). Table 1: Physicochemical Properties: Melamine, Cyanuric acid, Ammelide, Ammeline. PMC3167660. View Source
- [2] Skinner, C. G., et al. (2007). Table 1: Physicochemical Properties. PMC3167660. View Source
